molecular formula C18H34N6O5 B11826514 Azide-PEG3-Desthiobiotin

Azide-PEG3-Desthiobiotin

Cat. No.: B11826514
M. Wt: 414.5 g/mol
InChI Key: JIQVKRRASYKCEL-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Architecture: Azide, PEG3 Spacer, and Desthiobiotin Moieties

This compound (C₁₈H₃₄N₆O₅, MW 414.5 g/mol) features three covalently linked domains with distinct biochemical properties:

  • Azide Terminus : The -N₃ group enables copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages with alkyne-modified biomolecules. This bioorthogonal reaction proceeds efficiently under physiological conditions, making it ideal for labeling proteins, nucleic acids, or cellular structures without interfering with native biochemical processes.

  • PEG3 Spacer : The triethylene glycol bridge (O(CH₂CH₂O)₃) provides:

    • Enhanced aqueous solubility (logP ≈ -2.1)
    • Reduced steric hindrance during conjugation
    • Improved pharmacokinetics in in vivo applications
    • Distance control between functional groups (≈1.5 nm extended length)
  • Desthiobiotin Endgroup : This biotin analog lacks the thiophane ring sulfur atom (C₁₀H₁₈N₂O₃ vs biotin’s C₁₀H₁₆N₂O₃S), resulting in:

    • Maintained imidazolidone recognition motif for streptavidin binding
    • Reduced binding affinity (Kₐ ≈ 10¹¹ M⁻¹ vs biotin’s 10¹⁵ M⁻¹)
    • Competitive displacement using free biotin under mild conditions

The structural integration of these components enables sequential conjugation strategies: initial azide-alkyne click chemistry for probe attachment, followed by reversible streptavidin-based purification or detection.

Historical Development of Bioconjugation Reagents Leading to this compound

The evolution of this compound reflects three key technological advancements:

Phase 1: Early Biotinylation Tools (1970s–1990s)

  • Native biotin’s irreversible streptavidin binding limited reagent reuse
  • Harsh elution conditions (pH <2, 8M guanidine HCl) denatured proteins
  • Homobifunctional crosslinkers caused uncontrolled polymerization

Phase 2: Reversible Affinity Tags (2000–2010)

  • Desthiobiotin introduced as a Kₐ-tunable alternative
  • PEG spacers adopted to minimize steric interference (PEG₃ optimal for many antibody applications)
  • Maleimide-thiol and NHS-ester chemistry dominated protein conjugation

Phase 3: Click Chemistry Integration (2010–Present)

  • CuAAC provided site-specific conjugation with ≈95% efficiency
  • Heterobifunctional PEGs enabled orthogonal labeling strategies
  • Commercial availability of Azide-PEG₃-Desthiobiotin (PubChem CID 91757902)

This progression addressed critical needs in:

  • Tandem affinity purification workflows
  • Reversible in vivo imaging probe design
  • Multi-step bioconjugation without intermediate purification

Key Differences Between Desthiobiotin and Native Biotin Systems

Property Desthiobiotin Biotin
Sulfur Content Absent (C10H18N2O3) Present (C10H16N2O3S)
Streptavidin Kₐ (M⁻¹) 10¹¹ 10¹⁵
Elution Conditions 2 mM biotin, pH 7.4 6 M guanidine HCl, pH 1.5
Metabolic Incorporation Not incorporated into carboxylases Endogenous biotinylation pathways
Synthetic Complexity Simplified (no sulfur handling) Requires thiophane ring synthesis

These differences make this compound preferable for applications requiring:

  • Gentle target release without denaturation
  • Sequential conjugation-purification cycles
  • Compatibility with sulfur-sensitive reactions
  • Reduced background in endogenous biotin-rich systems (e.g., tissue lysates)

The PEG3 spacer further differentiates this compound from earlier desthiobiotin reagents by enabling:

  • Predictable distance between conjugation sites
  • Reduced nonspecific adsorption in chromatographic applications
  • Enhanced solubility for in situ labeling reactions

Properties

Molecular Formula

C18H34N6O5

Molecular Weight

414.5 g/mol

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide

InChI

InChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26)/t15-,16+/m0/s1

InChI Key

JIQVKRRASYKCEL-JKSUJKDBSA-N

Isomeric SMILES

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Stepwise Assembly

  • Azide-PEG3 Synthesis : The PEG3 spacer is functionalized at one end with an azide group. This is typically achieved by reacting PEG3 diol with sodium azide in the presence of a brominating agent, yielding azide-terminated PEG3.

  • Desthiobiotin Activation : Desthiobiotin is modified with a reactive handle (e.g., NHS ester or maleimide) to enable conjugation. For instance, desthiobiotin may be reacted with N-hydroxysuccinimide (NHS) to form an NHS ester derivative.

  • Conjugation via CuAAC : The azide-PEG3 intermediate is reacted with an alkyne-functionalized desthiobiotin derivative under Cu(I) catalysis, forming a stable triazole linkage.

Key Reaction Conditions:

ParameterOptimal RangeSource
Temperature25–37°C
CatalystCuSO₄ + Sodium Ascorbate
Reaction Time4–12 hours
SolventDMF, DMSO, or aqueous buffer

Optimization of Reaction Parameters

Catalyst Concentration

Copper(I) catalysts are critical for CuAAC efficiency. A molar ratio of 1:1.2 (azide:alkyne) with 5–10 mol% CuSO₄ and excess sodium ascorbate ensures >90% conversion. Excess copper can lead byproducts, necessitating post-reaction chelation with EDTA.

Solvent Compatibility

Polar aprotic solvents like DMF enhance reagent solubility, while aqueous buffers (e.g., PBS, pH 7.4) are preferred for biomolecule compatibility. Mixed solvent systems (e.g., DMF:H₂O, 1:1) balance reactivity and stability.

Temperature and Time

Room-temperature reactions (25°C) over 12 hours are standard, though elevated temperatures (37°C) reduce time to 4–6 hours without compromising yield.

Purification and Isolation Techniques

Affinity Chromatography

Desthiobiotin’s moderate affinity for streptavidin (Kd ≈ 10⁻¹¹ M) enables selective purification. Crude product is passed through streptavidin resin, and bound this compound is eluted using free biotin (2–5 mM in PBS).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) achieves >93% purity. Typical retention times range from 8–10 minutes under these conditions.

HPLC Purification Parameters:

ColumnMobile PhaseFlow RateDetection
C18 (250 × 4.6 mm)0.1% TFA in H₂O/ACN1 mL/minUV 254 nm

Analytical Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz) confirms structural integrity:

  • δ 7.80 (s, 1H, triazole CH)

  • δ 4.40 (m, 2H, PEG-O-CH₂)

  • δ 3.50 (m, 12H, PEG backbone)

  • δ 1.30 (d, 3H, desthiobiotin methyl).

Mass Spectrometry

High-resolution ESI-MS validates molecular weight (MW = 414.5 g/mol):

  • Observed [M+H]⁺: 415.3 (calc. 415.26).

Purity Assessment

HPLC-CAD (charged aerosol detection) quantifies purity, with commercial batches exceeding 93%.

Applications in Research and Development

PROTAC Synthesis

This compound serves as a linker in proteolysis-targeting chimeras (PROTACs), connecting E3 ligase ligands to target protein binders. Its PEG spacer enhances solubility, while desthiobiotin enables reversible streptavidin binding for purification.

Protein Labeling and Pull-Down Assays

The azide group facilitates bioorthogonal labeling of alkyne-tagged proteins, while desthiobiotin permits gentle elution from streptavidin beads, minimizing co-purification of endogenous biotinylated proteins .

Chemical Reactions Analysis

Types of Reactions

Azide-PEG3-Desthiobiotin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Protein Labeling and Purification

Azide-PEG3-Desthiobiotin is extensively used in proteomics for labeling proteins and peptides. It allows for specific targeting and isolation of proteins through affinity purification techniques. For instance, studies have demonstrated its use in capturing desthiobiotinylated peptides for mass spectrometry analysis, aiding in the identification of protein modifications .

Bioconjugation

The ability to form stable conjugates with biomolecules makes this compound valuable in chemical biology. It is utilized to create targeted drug delivery systems and imaging agents by conjugating therapeutic compounds or fluorescent tags to proteins .

Click Chemistry

The azide group enables efficient click chemistry reactions, allowing researchers to attach various functional groups to biomolecules without altering their biological activity. This feature has been exploited in studies involving drug mechanisms and protein interactions .

Case Studies

  • Quantitative Proteomic Approaches : Research has demonstrated the use of this compound in quantitative mass spectrometry analysis to study drug mechanisms of action. The compound was employed to capture desthiobiotinylated peptides from cells treated with specific kinase inhibitors, allowing for the identification of modified proteins .
  • Single-Sequencing Identification : A study utilized this compound for the identification of modified peptides through mass spectrometry. The compound facilitated the enrichment of target peptides, improving the sensitivity and specificity of the detection methods employed .

Mechanism of Action

Azide-PEG3-Desthiobiotin exerts its effects through click chemistry reactions. The azide group reacts with alkyne groups in the presence of a copper catalyst (CuAAC) or with DBCO/BCN groups (SPAAC) to form stable triazole linkages. This allows for the specific and efficient conjugation of biomolecules .

Comparison with Similar Compounds

Physicochemical Properties :

Property Value Source
Molecular Formula C₁₈H₃₄N₆O₅
Molecular Weight 414.5 g/mol
Solubility Water, DMSO, organic solvents
Storage Conditions -20°C, desiccated, protected from light

Comparison with Similar Compounds

Structural and Functional Analogues

Desthiobiotin-PEG1-Azide

  • Structure : Shorter PEG chain (1 ethylene glycol unit) and desthiobiotin .
  • Key Differences: Reduced solubility and flexibility compared to PEG3 .
  • Applications : Intermediate in chemical synthesis; less common in protein purification due to inferior solubility .

Biotin-PEG3-Azide (CAS: 875770-34-6)

  • Structure : Replaces desthiobiotin with biotin .
  • Key Differences: Higher streptavidin affinity (Kd ≈ 10⁻¹⁵ M), requiring harsh elution (e.g., 6M guanidine HCl) . Risk of co-purifying endogenous biotinylated molecules .
  • Applications : Irreversible immobilization in assays requiring strong binding .

Desthiobiotin-PEG4-Azide

  • Structure : Longer PEG4 spacer .
  • Suitable for applications requiring extended spacer arms (e.g., nanoparticle functionalization) .

Functional Comparison Table

Compound CAS Number PEG Length Affinity (Kd) Solubility Key Applications
Azide-PEG3-Desthiobiotin 1426828-06-9 PEG3 10⁻¹¹ M High Reversible affinity purification, PROTACs
Desthiobiotin-PEG1-Azide Not Available PEG1 10⁻¹¹ M Moderate Small-molecule conjugation
Biotin-PEG3-Azide 875770-34-6 PEG3 10⁻¹⁵ M High Irreversible immobilization
Biotin-PEG4-Azide 1309649-57-7 PEG4 10⁻¹⁵ M Very High Nanoparticle labeling

Affinity Purification

  • This compound: Preferred for gentle elution and reduced background noise. Desthiobiotin’s lower affinity allows competitive displacement with free biotin, preserving protein activity .
  • Biotin-PEG3-Azide : Generates higher background due to irreversible streptavidin binding but offers superior capture efficiency .

Click Chemistry Efficiency

  • PEG3 optimizes reaction kinetics by balancing solubility and steric effects, outperforming PEG1 (poor solubility) and PEG4 (excessive steric hindrance) .

PROTAC Design

  • This compound’s moderate PEG length enables efficient E3 ligase–target protein interaction, whereas longer PEG chains (e.g., PEG4) may reduce degradation efficiency .

Commercial Availability and Stability

Parameter This compound Biotin-PEG3-Azide Desthiobiotin-PEG1-Azide
Purity ≥95% ≥95% ≥95%
Price (per 10 mg) ~¥1,230 ~¥1,500 Not Reported
Stability Stable at -20°C Stable at -20°C Limited data

Biological Activity

Azide-PEG3-Desthiobiotin is a bioconjugate that combines the properties of azide and desthiobiotin, allowing for selective labeling and purification of proteins through bioorthogonal chemistry. This compound is particularly valuable in various biological applications, including proteomics, cell biology, and drug delivery, due to its unique binding characteristics and functional versatility.

  • Chemical Formula : C18H34N6O5
  • Molecular Weight : 414.5 g/mol
  • Solubility : Soluble in DMSO, DMF, and MeOH
  • Storage Conditions : Store at -20°C, desiccate

Binding Characteristics

Desthiobiotin is a sulfur-free analog of biotin that retains a high affinity for streptavidin but with a lower dissociation constant (Kd = 101110^{11} M) compared to biotin (Kd = 101510^{15} M). This property allows for the elution of desthiobiotinylated proteins under mild conditions, which is advantageous for minimizing nonspecific interactions during protein purification processes .

1. Protein Labeling and Purification

The azide group in this compound enables its use in click chemistry reactions, particularly the Cu-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction facilitates the attachment of desthiobiotin to target proteins in living cells or complex biological samples. The resulting bioconjugates can be isolated using streptavidin affinity chromatography, allowing for the study of protein interactions and dynamics in cellular environments .

2. Pull-Down Assays

In pull-down assays, this compound has been successfully utilized to enrich target proteins from cell lysates. The soft-release characteristic of desthiobiotin allows for the specific elution of labeled proteins without co-purifying endogenous biotinylated molecules. This specificity enhances the reliability of downstream analyses such as mass spectrometry (MS) and Western blotting .

Research Findings

Recent studies have demonstrated the effectiveness of this compound in various experimental setups:

  • Case Study 1 : A study involving HT-29 cells showed that the incorporation of MeLacA-modified peptides with desthiobiotin-PEG3-azide tags resulted in the identification of over 520 unique probe-modified peptides through mass spectrometry analysis. The modifications were tracked using diagnostic ions specific to the desthiobiotin moiety .
  • Case Study 2 : In another experiment, researchers utilized this compound to investigate protein interactions within live cells. The results indicated that the azide-tagged proteins could be efficiently labeled and subsequently purified, revealing insights into protein complexes involved in cellular signaling pathways .

Data Table

PropertyValue
Chemical FormulaC18H34N6O5
Molecular Weight414.5 g/mol
Kd (Desthiobiotin-Streptavidin)101110^{11} M
SolubilityDMSO, DMF, MeOH
Storage-20°C, desiccate

Q & A

Q. Methodological Answer :

  • Mass Spectrometry : Detect a mass shift corresponding to the addition of this compound (414.51 Da) .
  • Streptavidin Blotting : Resolve conjugates via SDS-PAGE, transfer to membrane, and probe with streptavidin-HRP. Desthiobiotin-tagged proteins will show bands at expected molecular weights .
  • Fluorescence Quenching : If using fluorescently labeled alkyne probes, monitor Förster resonance energy transfer (FRET) upon conjugation .

Advanced Question: What are common pitfalls in desthiobiotin-based affinity purification, and how can they be resolved?

Q. Methodological Answer :

PitfallSolution
Incomplete elutionIncrease free biotin concentration (up to 20 mM) or extend elution time to 2 hours .
Endogenous biotin interferencePre-clear lysates with streptavidin resin and use desthiobiotin-tagged controls .
Low yield of target proteinOptimize PEG3 length (e.g., test PEG4 or PEG6 spacers) to improve accessibility .

Advanced Question: How does this compound compare to alternative bioconjugation tags (e.g., NHS esters, maleimides) in experimental flexibility?

Q. Methodological Answer :

  • Site Specificity : Unlike NHS esters (target lysines) or maleimides (target cysteines), azide-alkyne conjugation is bioorthogonal and avoids modifying native amino acids .
  • Reversibility : Desthiobiotin enables gentle elution, whereas traditional biotin requires harsh conditions (e.g., 6 M guanidine HCl), which may denature proteins .
    Trade-off : Click chemistry requires genetic or chemical introduction of alkyne groups, adding a preparatory step .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.